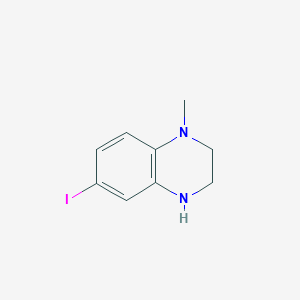

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

Molecular Formula |

C9H11IN2 |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

7-iodo-4-methyl-2,3-dihydro-1H-quinoxaline |

InChI |

InChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

ZGTWHCRMQLPXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Iodo-1,2-diaminobenzene

The preparation of 4-iodo-1,2-diaminobenzene typically begins with nitration of 1,2-diaminobenzene, followed by diazotization and iodination via a Sandmeyer reaction. Reduction of the nitro groups using hydrogenation (Pd/C, H₂) or Fe/HCl yields the diamine.

Condensation with Glyoxal

Reaction of 4-iodo-1,2-diaminobenzene with glyoxal (40% aqueous solution) in acetic acid at 80°C for 6 hours furnishes 6-iodoquinoxaline. The acidic medium facilitates imine formation and cyclization, with yields averaging 65–70% after recrystallization from ethanol.

Critical Parameters

-

Solvent: Acetic acid ensures protonation of intermediates, accelerating cyclization.

-

Temperature: Prolonged heating above 80°C risks decomposition of the iodinated product.

Reduction of 6-Iodooquinoxaline to Tetrahydroquinoxaline

Sodium Cyanoborohydride (NaBH₃CN) in Acidic Media

Adapting methods from enantioselective reductions, 6-iodoquinoxaline (1.0 equiv) is treated with NaBH₃CN (4.2 equiv) in a THF/methanol (3:1 v/v) mixture at pH 4 (adjusted with 4M HCl in dioxane). The reaction proceeds at 25°C for 12 hours, achieving full conversion to 6-iodo-1,2,3,4-tetrahydroquinoxaline.

Advantages

-

Selectivity: NaBH₃CN preferentially reduces imine bonds without affecting aryl iodides.

-

Yield: 85–90% after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Hydrogenation

Hydrogenation of 6-iodoquinoxaline using 10% Pd/C (5 wt%) under 50 psi H₂ in ethanol at 60°C for 8 hours provides the tetrahydro derivative in 78% yield. However, this method risks dehalogenation if reaction times exceed 10 hours.

Regioselective Methylation at N1

Protective Group Strategy

To ensure methylation at N1, one nitrogen is protected using tert-butyloxycarbonyl (Boc):

-

Protection: 6-Iodo-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) is treated with Boc₂O (1.2 equiv) in THF with DMAP (0.1 equiv) at 0°C for 2 hours, yielding the mono-Boc-protected intermediate.

-

Methylation: The free nitrogen is alkylated with methyl iodide (1.5 equiv) and NaH (2.0 equiv) in DMF at 25°C for 6 hours.

-

Deprotection: Boc removal via TFA/DCM (1:1 v/v) at 0°C for 1 hour furnishes this compound.

Yield: 72% over three steps.

Direct Alkylation Without Protection

In anhydrous DMF, 6-iodo-1,2,3,4-tetrahydroquinoxaline reacts with methyl iodide (3.0 equiv) and K₂CO₃ (4.0 equiv) at 80°C for 24 hours. While simpler, this method produces a 55:45 mixture of N1- and N4-methylated isomers, necessitating tedious HPLC separation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Regioselectivity |

|---|---|---|---|---|

| NaBH₃CN Reduction + Boc Protection | Reduction, Boc protection, methylation | 72 | >99 | High |

| Catalytic Hydrogenation + Direct Alkylation | Hydrogenation, methylation | 55 | 90 | Low |

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Optimization Opportunities

-

Iodine Stability: Aryl iodides are prone to protodeiodination under strongly acidic or basic conditions. Optimizing pH during reduction (pH 4–5) minimizes this side reaction.

-

Methylation Selectivity: Steric hindrance from the Boc group directs methylation to the less hindered nitrogen, improving regioselectivity.

-

Solvent Effects: Polar aprotic solvents (DMF, THF) enhance alkylation rates but may necessitate rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of halogen substituents, such as iodine in 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline, may enhance these properties by increasing the lipophilicity and reactivity of the compound .

Anticancer Potential

Several studies have investigated the anticancer properties of tetrahydroquinoxaline derivatives. For example, compounds synthesized from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .

Antitubercular Activity

Recent studies have highlighted the potential of quinoxaline derivatives in combating tuberculosis. For instance, a study demonstrated that specific derivatives exhibited promising activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC), indicating their efficacy as antitubercular agents .

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of tetrahydroquinoxaline derivatives in models of neurodegenerative diseases. The modulation of neurotransmitter systems through orexin receptor antagonism may offer therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Key analogs include halogenated, alkylated, and functionalized tetrahydroquinoxalines:

Key Observations :

- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to Cl or F may increase lipophilicity and alter nucleophilic substitution kinetics. For example, 6-chloro-1-methyl-THQ (MR1) demonstrated corrosion inhibition in acidic environments due to Cl’s electron-withdrawing properties , while iodine’s size could hinder similar reactivity.

- Alkyl vs. Acyl Substituents : Methyl and ethyl groups (e.g., 1-methyl or 1,4-diethyl analogs) enhance hydrophobicity, whereas acetyl or methoxy groups (e.g., (S)-5 in or 1,4-diethyl-6-methoxy-THQ ) improve solubility and electronic conjugation.

Physical and Spectral Properties

Melting Points and Chromatography:

- (S)-1,4-Diacetyl-2-isopropyl-THQ: Melting point 133–134°C; TLC Rf = 0.36 .

- (R)-1,4-Diacetyl-2-isopropyl-THQ: Melting point 134–135°C, highlighting enantiomeric differences .

- 6-Iodo-1-methyl-THQ is expected to have a higher melting point than chloro analogs due to iodine’s stronger van der Waals interactions.

NMR Characterization:

- 1H NMR of 6-chloro-1-methyl-THQ (MR1) showed aromatic proton shifts at δ 6.8–7.1 ppm, while methyl groups resonated near δ 2.5–3.0 ppm . Similar shifts are anticipated for 6-iodo-1-methyl-THQ, with downfield shifts for protons near iodine due to its electronegativity.

Biological Activity

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline structure. Its molecular formula is with a molecular weight of approximately 232.09 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.09 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that tetrahydroquinoxaline derivatives exhibit significant anticancer activity. In particular, compounds based on this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: PARP-1 Inhibition

A study highlighted the design and synthesis of quinoxaline derivatives as potential PARP-1 inhibitors. The results demonstrated that these compounds could effectively inhibit the growth of BRCA-mutated cancer cells by targeting the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. The structure of this compound may allow similar interactions due to its structural similarities to other effective inhibitors .

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.

- Microtubule Disruption : Some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule formation and leading to cell cycle arrest .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoxaline derivatives suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to determine safety profiles for potential therapeutic applications. Preliminary studies indicate that while some compounds exhibit low cytotoxicity towards normal cells, they maintain potent activity against cancer cells .

Research Findings Summary

A summary of selected studies on related compounds illustrates the diverse biological activities associated with tetrahydroquinoxaline derivatives:

Q & A

Q. What are the preferred synthetic routes for 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves iodination of a pre-functionalized tetrahydroquinoxaline scaffold. A plausible route includes:

- Halogenation : Electrophilic substitution using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone) at the 6-position of 1-methyl-THQ.

- Reductive Amination : For precursor assembly, as seen in analogous tetrahydroquinoline systems .

Q. Key Considerations :

Q. Data Contradictions :

- reports high yields for fluoro-substituted analogs under acidic conditions, but iodination may require milder pH to avoid oxidative decomposition.

Q. How can structural characterization of 6-Iodo-1-methyl-THQ be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : ¹H/¹³C NMR resolves methyl and iodine-induced deshielding effects. The iodine atom causes significant downfield shifts in adjacent protons (e.g., C5-H and C7-H) .

- X-ray Crystallography : Crystallizes in monoclinic systems (analogous to ), with bond angles (e.g., N1–C1–C2 ≈ 121.85°) critical for confirming ring planarity.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with isotopic patterns characteristic of iodine (m/z 289.01 for C₉H₁₁IN₂).

Advanced Tip : Use DFT calculations to predict vibrational modes (IR) and compare with experimental data for validation.

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key observations:

- Electronic Effects : Iodine’s strong σ-donor/-withdrawing character polarizes the quinoxaline ring, enhancing electrophilicity at C5.

- Reactivity Table :

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Substituted biaryls at C6 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amine/amide functionalization |

Contradiction Note : While shows fluorine enhances biological interactions, iodine’s bulkiness may sterically hinder similar pathways, requiring tailored ligands.

Q. What strategies resolve contradictions in biological activity data for 6-Iodo-1-methyl-THQ across in vitro vs. in vivo models?

Methodological Answer: Discrepancies arise from metabolic stability, iodine’s redox activity, or solubility. Mitigation strategies:

- Metabolic Profiling : Use LC-MS/MS to track iodine loss or oxidative metabolites (e.g., deiodination to hydroxyl derivatives).

- Solubility Enhancement : Co-solvents (e.g., cyclodextrins) or prodrug design (e.g., esterification of the THQ ring) .

- Target Validation : Compare binding affinities to related fluorinated analogs ( ) using SPR or ITC to isolate iodine-specific effects.

Q. How can computational modeling predict the regioselectivity of 6-Iodo-1-methyl-THQ in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density. The iodine atom at C6 deactivates the ring but directs incoming electrophiles to C5/C7 via resonance.

- Hammett Parameters : σₚ values for iodine (-0.15) predict moderate meta-directing effects, validated by experimental nitration patterns ( ).

Validation : Compare computed vs. experimental XRD bond lengths (e.g., C–I ≈ 2.10 Å) to refine models .

Q. What are the challenges in analyzing oxidative degradation pathways of 6-Iodo-1-methyl-THQ, and how can they be addressed?

Methodological Answer:

- Degradation Pathways : Iodine may undergo hydrolysis to form HI or iodates, complicating stability studies.

- Analytical Tools :

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–7) to minimize HI generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.